Barium iodide dihydrate

CAS No.: 7787-33-9

Cat. No.: VC2379522

Molecular Formula: BaH2I2O

Molecular Weight: 409.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7787-33-9 |

|---|---|

| Molecular Formula | BaH2I2O |

| Molecular Weight | 409.15 g/mol |

| IUPAC Name | barium(2+);diiodide;hydrate |

| Standard InChI | InChI=1S/Ba.2HI.H2O/h;2*1H;1H2/q+2;;;/p-2 |

| Standard InChI Key | SWTWMMDNFNVMEN-UHFFFAOYSA-L |

| SMILES | O.O.[I-].[I-].[Ba+2] |

| Canonical SMILES | O.[I-].[I-].[Ba+2] |

Introduction

Chemical Structure and Formula

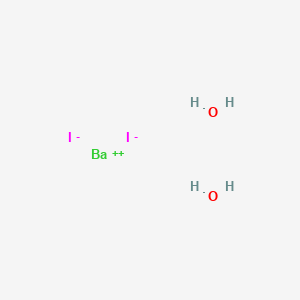

Barium iodide dihydrate has the chemical formula BaI₂·2H₂O, indicating that each formula unit contains one barium ion, two iodide ions, and two water molecules. The molecular weight of the dihydrate form is 427.167 g/mol, which is higher than the anhydrous form (391.136 g/mol) due to the additional water molecules .

In this compound, barium exists as a Ba²⁺ ion, having lost its two valence electrons, while iodine exists as I⁻ ions, each having gained an electron. The bonding between barium and iodide ions is predominantly ionic in nature, resulting from the electrostatic attraction between the positively charged barium ions and negatively charged iodide ions .

Physical Properties

Barium iodide dihydrate exhibits distinct physical properties that distinguish it from its anhydrous counterpart and other barium compounds. It appears as a white to off-white crystalline solid or powder at room temperature . The compound is odorless and has a neutral pH of 7, indicating neither acidic nor basic properties in aqueous solution .

The density of barium iodide dihydrate is approximately 4.916 g/cm³, which is slightly lower than the anhydrous form (5.15 g/cm³) due to the incorporation of water molecules in the crystal lattice . This relatively high density is characteristic of barium compounds, reflecting the high atomic weight of barium.

One of the most notable physical properties of barium iodide dihydrate is its thermal behavior. The compound undergoes stepwise dehydration upon heating: it loses one molecular water of crystallization at approximately 98.9°C and the second water molecule at around 539°C. Complete decomposition occurs at approximately 740°C .

The following table summarizes the key physical properties of barium iodide dihydrate:

| Property | Value |

|---|---|

| Appearance | White to off-white powder/crystalline solid |

| Odor | Odorless |

| Chemical Formula | BaI₂·2H₂O |

| Molecular Weight | 427.167 g/mol |

| Density | 4.916 g/cm³ |

| pH | 7 (neutral) |

| Loss of First Water Molecule | 98.9°C |

| Loss of Second Water Molecule | 539°C |

| Decomposition Temperature | 740°C |

| Solubility in Water | 166.7 g/100 mL (0°C) |

| Solubility | Readily soluble in alcohol |

Barium iodide dihydrate is highly soluble in water, with a solubility of 166.7 g per 100 mL of water at 0°C. It is also readily soluble in alcohol, making it versatile for various solution-based applications .

Production Methods

Synthesis from Iodine and Iron Powder

A notable method for producing barium iodide dihydrate involves using iodine, iron powder, and barium hydroxide as starting materials. This method, described in patent literature, offers advantages including high purity product (>99%) and low corrosion during the manufacturing process .

The production process consists of several key steps:

-

Preparation of ferrous iodide through the reaction of iron powder with iodine

-

Synthesis of barium iodide through reaction with barium hydroxide

-

Filtration to remove impurities

-

Concentration of the solution

-

Crystallization of barium iodide dihydrate

-

Drying of the crystals

This method allows for the production of high-purity barium iodide dihydrate with minimal impurities. The process typically involves heating the reaction mixture at 75°C for approximately 90 minutes for proper drying of the crystals .

Double Displacement Reaction

Another common method for synthesizing barium iodide dihydrate is through a double displacement reaction between potassium iodide and barium nitrate in aqueous solution:

KI(aq) + Ba(NO₃)₂(aq) → KNO₃(aq) + BaI₂(aq)

This reaction occurs readily in the presence of water. Since the reaction takes place in an aqueous environment, the barium iodide formed coordinates with water molecules to form the dihydrate. The potassium nitrate produced is water-soluble and can be separated from the barium iodide dihydrate .

The reaction is characterized as a double displacement reaction and is reversible under certain conditions. To obtain crystallized anhydrous barium iodide from this process, the solution is heated to remove the water molecules .

Chemical Reactions and Behavior

Barium iodide dihydrate participates in various chemical reactions that demonstrate its chemical properties and reactivity. The compound can be synthesized directly from its elements, though heat is required due to iodine's position lower in group 17:

Ba + I₂ → BaI₂

When this reaction occurs in the presence of water, the dihydrate form is produced as water molecules coordinate with the barium ions .

One of the most characteristic behaviors of barium iodide dihydrate is its dehydration process. Upon heating, the compound undergoes a stepwise loss of water molecules:

-

At approximately 98.9°C, it loses one molecular water of crystallization

-

At around 539°C, it loses the second water molecule

This thermal behavior is important for applications requiring anhydrous barium iodide and provides a method for converting between the hydrated and anhydrous forms.

In aqueous solution, barium iodide dihydrate dissociates into barium ions (Ba²⁺) and iodide ions (I⁻). The barium ions can participate in various precipitation reactions characteristic of Group 2 metals, while the iodide ions exhibit the typical reactions of halide ions .

| Impurity | Maximum Allowable Limit |

|---|---|

| Chloride (Cl) | ≤2000 ppm |

| Chromium (Cr) | ≤10 ppm |

| Cobalt (Co) | ≤10 ppm |

| Copper (Cu) | ≤12.5 ppm |

| Iron (Fe) | ≤5 ppm |

| Lead (Pb) | ≤100 ppm |

| Manganese (Mn) | ≤10 ppm |

| Nickel (Ni) | ≤10 ppm |

| Sodium (Na) | ≤1000 ppm |

For analytical grade barium iodide dihydrate, the titration argentometric assay typically indicates a content of ≥97.5% on a dry substance basis. The appearance is specified as a white to off-white powder, confirming the visual purity of the compound .

These specifications are important for ensuring the reliability and consistency of barium iodide dihydrate when used in scientific research, chemical synthesis, and other applications where high purity is essential.

Applications and Uses

Barium iodide dihydrate has several applications in scientific research and industry. While the search results don't explicitly detail all applications, we can infer some uses based on the properties of the compound and the general applications of barium compounds and iodides.

In chemical synthesis, barium iodide dihydrate serves as a source of barium ions and iodide ions for various reactions. Its high solubility in water and alcohol makes it particularly useful for solution-based chemistry applications .

The compound is also used in analytical chemistry, particularly in tests and assays requiring barium or iodide ions. The high purity specifications for commercial barium iodide dihydrate (≥97.5% on dry substance) suggest its use in applications where impurities could interfere with results .

Additionally, iodide compounds are generally important in the field of medicine and for the manufacture of many organic compounds, suggesting potential applications for barium iodide dihydrate in these areas .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume